molecular formula C20H22N2O5S2 B2529053 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941987-20-8

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2529053
CAS No.: 941987-20-8
M. Wt: 434.53
InChI Key: IXFHNZGWNWIOCW-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that has garnered attention in recent years due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzothiazole core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the coupling of 5,6-dimethoxybenzo[d]thiazol-2-amine with a tosylated butanamide derivative. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. Common reagents used in this synthesis include tosyl chloride, which is used to introduce the tosyl group, and various amines and solvents to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The reaction may be carried out in large reactors with continuous monitoring of temperature, pressure, and other parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxybenzo[d]thiazol-2-amine: A precursor in the synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide, known for its biological activity.

    N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Compounds with similar structures and potential anti-inflammatory properties.

    N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides:

Uniqueness

This compound stands out due to its unique combination of a benzothiazole core and a tosylated butanamide moiety. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S2/c1-13-6-8-14(9-7-13)29(24,25)10-4-5-19(23)22-20-21-15-11-16(26-2)17(27-3)12-18(15)28-20/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFHNZGWNWIOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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